6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one
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Overview
Description
6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,5-a]imidazole core and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of imidazole derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar imidazo core but differs in the attached groups and overall structure.
Imidazo[1,5-a]pyrimidine: Another related compound with a different heterocyclic system.
Spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one: Similar spiro linkage but with different substituents.
Uniqueness
6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is unique due to its specific spiro linkage and the presence of the 4-methylbenzyl group.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]spiro[imidazo[1,2-c]imidazole-7,4'-piperidine]-5-one |
InChI |
InChI=1S/C17H20N4O/c1-13-2-4-14(5-3-13)12-21-16(22)20-11-10-19-15(20)17(21)6-8-18-9-7-17/h2-5,10-11,18H,6-9,12H2,1H3 |
InChI Key |
QFLLOGCGKLHSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CN=C3C24CCNCC4 |
Origin of Product |
United States |
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